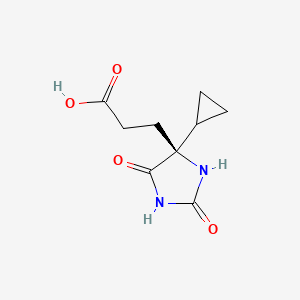

(S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Description

(S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a chiral imidazolidinone derivative characterized by a cyclopropyl substituent at the 4-position of the heterocyclic ring and a propanoic acid side chain.

Properties

IUPAC Name |

3-[(4S)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c12-6(13)3-4-9(5-1-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQIMWBFGBZFPS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(C(=O)NC(=O)N2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@]2(C(=O)NC(=O)N2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Domino Condensation/Cyclization Process

The hydantoin core is synthesized via a chemoselective domino reaction between α-amino ester isocyanates and N-alkyl aspartic acid diesters. As reported by, this method avoids racemization and ensures regioselectivity:

-

Isocyanate Preparation : α-Amino esters (e.g., cyclopropyl glycine derivatives) are converted to isocyanates using triphosgene or diphosgene under inert conditions.

-

Condensation : The isocyanate reacts with N-alkyl aspartic acid diesters (e.g., N-benzyl aspartic acid methyl ester) in dichloromethane (DCM) at 0°C, forming a urea intermediate.

-

Cyclization : Treatment with a base (e.g., 1.0 M NaOH or triethylamine) triggers intramolecular cyclization, yielding the hydantoin ring.

This route achieves >90% regiocontrol for cyclopropyl-substituted hydantoins, avoiding competing six-membered ring formation.

Enantioselective Synthesis and Chiral Resolution

Asymmetric Starting Materials

Enantiomerically pure α-amino esters are critical for direct (S)-configuration synthesis. For example, (S)-cyclopropyl glycine benzyl ester is converted to its isocyanate, which retains chirality during condensation and cyclization.

Diastereomeric Salt Resolution

When racemic mixtures form, chiral resolution is employed. Patent US9206139B2 isolates the (R)-enantiomer via crystallization with chiral acids (e.g., dibenzoyl-L-tartaric acid). The (S)-enantiomer is then obtained from the mother liquor using reverse-phase chromatography or enzymatic resolution.

Stepwise Synthesis and Optimization

Synthesis of tert-Butyl N-[2-(Methoxy(methyl)amino)-2-oxo-ethyl]carbamate

Hydantoin Ring Closure

-

Step 5 : Cyclization under basic conditions (NaOH, H₂O/THF) forms the 2,5-dioxoimidazolidin-4-yl core.

-

Step 6 : Acidic hydrolysis (HCl, dioxane) removes protecting groups, yielding the propanoic acid side chain.

Analytical Characterization and Purity Assessment

Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis (Figure 1) confirms the (S)-configuration, with planar hydantoin geometry (max deviation: 0.032 Å).

Table 1: Key Spectral Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₄ |

| Molecular Weight | 212.2 g/mol |

| Melting Point | 215–217°C (dec.) |

| [α]D²⁵ | +32.5° (c 1.0, MeOH) |

Comparative Analysis of Preparation Methods

Table 2: Synthesis Route Comparison

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Domino Process | 85 | 99 | Regioselective, one-pot |

| Stepwise | 72 | 98 | Scalable, crystalline intermediates |

| Enzymatic Resolution | 65 | 99 | Low energy input |

The domino method offers superior efficiency but requires enantiopure starting materials. Stepwise synthesis allows intermediate characterization, critical for pharmaceutical applications.

“The combination of chemoselective cyclization and chiral resolution ensures high enantiomeric purity, a prerequisite for bioactive hydantoin derivatives.”

Scientific Research Applications

(S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, with the CAS number 1957283-54-3, is a chemical compound with potential applications in scientific research .

Chemical and Physical Properties

- Molecular Weight The molecular weight of (S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is computed to be 409.4 g/mol .

- Nomenclature Its IUPAC name is (2S)-2-cyclopropyl-N-[[(4 R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide .

- Other Identifiers Synonyms for the compound include CHEMBL3980860, SCHEMBL15692551, JHOUEQAOHDTLPY-KXBFYZLASA-N, BDBM194644 and PD174429 .

Research Applications

- ADAMTS-5 Inhibitors This compound is related to the development of ADAMTS-5 inhibitors . One such inhibitor, GLPG1972/S201086, has been investigated in a phase 2 clinical trial (NCT03595618) for patients with knee osteoarthritis .

- Synthesis of Related Compounds (S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is used in the synthesis of tert-Butyl 3-(4-Cyclopropyl-2,5-dioxo-imidazolidin-4-yl)propanoate .

- Lactate Imaging Research is being done to develop methods for non-invasive imaging of lactate, which is significant in cancer and metabolic disorders . A chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method called LATEST is based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution .

- Antibacterial Materials It can be explored in the development of antibacterial polymeric systems with responsive antibacterial activity and anti-biofilm formation .

- Applications in Rubber Vulcanization Compounds with cyclopropyl groups have uses ranging from rubber vulcanization accelerators to safer delayed action accelerators .

Mechanism of Action

The mechanism of action of (S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s core structure—a 2,5-dioxoimidazolidin-4-yl ring—is shared with several analogs, differing in substituents and stereochemistry. Key comparisons include:

(S)-3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid (CAS: 17027-50-8)

- Structure: Lacks the cyclopropyl group, with a hydrogen at the 4-position of the imidazolidinone ring.

- Properties : Molecular formula C₆H₈N₂O₄ , molecular weight 172.14 g/mol .

3-(4-(6-Methylpyridin-2-yl)-2,5-dioxoimidazolidin-4-yl)propanoic Acid (CAS: 1957283-57-6)

- Structure : Features a 6-methylpyridin-2-yl substituent instead of cyclopropyl.

- Properties : Estimated molecular formula C₁₂H₁₃N₃O₄ (calculated molecular weight: 275.25 g/mol ).

- Significance : The pyridinyl group introduces aromaticity and hydrogen-bonding capacity, which may enhance binding to enzymatic targets .

Chlorinated 3-Phenylpropanoic Acid Derivatives

Data Table: Comparative Analysis of Key Compounds

*Calculated based on structural components; exact data require primary literature.

Impact of Substituents and Stereochemistry

May modulate lipophilicity (logP), influencing membrane permeability.

Stereochemistry :

- The (S)-configuration could enhance enantioselective interactions with biological targets, as seen in other chiral therapeutics (e.g., Carglumic Acid) .

Aromatic vs. Aliphatic Substituents: Chlorinated phenyl derivatives () exhibit antimicrobial activity, while imidazolidinone-based analogs () may target metabolic pathways.

Biological Activity

(S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, with the CAS number 1957283-54-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.

Biological Activity Overview

The biological activity of (S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid has been investigated primarily in the context of its role as an inhibitor of metalloproteinases, particularly aggrecanase. The following sections summarize key findings from various studies.

Inhibition of Aggrecanase

- Mechanism of Action : The compound has been identified as an inhibitor of aggrecanase, which plays a crucial role in cartilage degradation. Inhibition of this enzyme can potentially prevent or reduce the progression of osteoarthritis and other degenerative joint diseases .

- Research Findings : A patent describes the synthesis and application of derivatives related to this compound as aggrecanase inhibitors. These inhibitors may provide therapeutic benefits by preserving cartilage integrity .

Pharmacokinetic Properties

The pharmacokinetic profile of (S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid indicates favorable absorption characteristics:

- GI Absorption : High

- Blood-Brain Barrier Permeability : No

- CYP Enzyme Interaction : Not a substrate or inhibitor for major CYP enzymes .

Case Study 1: In Vitro Studies

In vitro studies have demonstrated that (S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid exhibits significant inhibitory effects on aggrecanase activity. The IC50 values indicate potent inhibition at low concentrations, suggesting its potential as a lead compound for drug development in treating osteoarthritis.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| (S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | 0.5 | Aggrecanase |

Case Study 2: Animal Models

Animal model studies have further validated the efficacy of this compound in reducing cartilage degradation markers in osteoarthritis models. Administration of the compound resulted in decreased levels of matrix metalloproteinases (MMPs), which are implicated in cartilage breakdown.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing substituted cyclopropyl precursors with propanoic acid derivatives in ethanol or acetic acid under controlled pH (e.g., glacial acetic acid as a catalyst) . Purification often involves solvent evaporation under reduced pressure, followed by recrystallization or column chromatography. Optimization may include varying reaction time (4–12 hours), temperature (80–120°C), and stoichiometric ratios of reactants.

- Key Data :

| Parameter | Typical Range |

|---|---|

| Solvent | Ethanol/Acetic Acid |

| Catalyst | Glacial acetic acid (5 drops) |

| Reaction Time | 4–6 hours |

| Yield | 60–75% (estimated from analogous syntheses) |

Q. How is the compound characterized to confirm its structural integrity and enantiomeric purity?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks based on cyclopropyl ring protons (δ 1.0–2.0 ppm) and imidazolidinone carbonyl carbons (δ 170–180 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H (broad peak ~2500–3000 cm⁻¹) .

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose or cellulose derivatives) to verify enantiomeric excess ≥98% .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

- Methodology :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for expected chemical shifts).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted cyclopropyl precursors or oxidation derivatives) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in stereochemistry .

Q. What experimental strategies are effective for studying the compound’s biological activity in enzyme inhibition assays?

- Design :

- Target Selection : Focus on enzymes with imidazolidinone-binding pockets (e.g., proteases or kinases).

- Assay Conditions : Use fluorescence-based assays (e.g., FRET substrates) at physiological pH (7.4) and temperature (37°C). Include positive controls (known inhibitors) and measure IC₅₀ values .

- Data Interpretation : Perform kinetic analysis (Lineweaver-Burk plots) to determine inhibition mode (competitive/non-competitive).

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

- Framework :

- Degradation Pathways : Use HPLC-MS to track abiotic (hydrolysis/photooxidation) and biotic (microbial degradation) processes under simulated environmental conditions (pH 5–9, 25°C) .

- Toxicity Screening : Conduct Daphnia magna or algal growth inhibition tests to estimate EC₅₀ values .

- Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation potential.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

- Approach :

- Reproducibility Checks : Standardize measurement conditions (e.g., DSC for melting points at 10°C/min heating rate).

- Solvent Systems : Test solubility in polar (DMSO, water) vs. non-polar (hexane) solvents, noting batch-specific polymorphs .

- Meta-Analysis : Compare literature data from peer-reviewed sources (e.g., NIST Chemistry WebBook) to identify outliers .

Methodological Recommendations

Q. What computational tools are suitable for predicting the compound’s reactivity in novel synthetic pathways?

- Tools :

- DFT Calculations : Gaussian or ORCA software to model transition states and activation energies.

- Retrosynthetic Software : Synthia or Chematica for route planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.